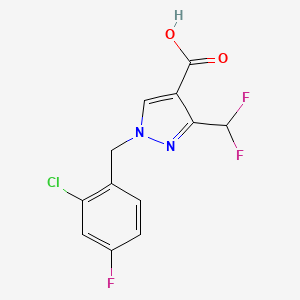

1-(2-Chloro-4-fluorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid

Description

This compound is a pyrazole-based carboxylic acid derivative featuring a 2-chloro-4-fluorobenzyl substituent at the 1-position and a difluoromethyl group at the 3-position. Such halogenated pyrazole-carboxylic acids are critical intermediates in agrochemical and pharmaceutical syntheses, particularly for succinate dehydrogenase inhibitors (SDHIs) and enzyme-targeting drugs . The presence of fluorine and chlorine atoms enhances metabolic stability and lipophilicity, which are desirable traits in bioactive molecules.

Properties

IUPAC Name |

1-[(2-chloro-4-fluorophenyl)methyl]-3-(difluoromethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClF3N2O2/c13-9-3-7(14)2-1-6(9)4-18-5-8(12(19)20)10(17-18)11(15)16/h1-3,5,11H,4H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNAFTVLAQBVFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)CN2C=C(C(=N2)C(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Chloro-4-fluorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the Chlorofluorobenzyl Group: The chlorofluorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-chloro-4-fluorobenzyl bromide as a reagent.

Addition of the Difluoromethyl Group: The difluoromethyl group can be added through a reaction with a difluoromethylating agent, such as difluoromethyl iodide, under appropriate conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-(2-Chloro-4-fluorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorofluorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that pyrazole derivatives, including 1-(2-Chloro-4-fluorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid, exhibit notable anti-inflammatory effects. These compounds have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process. For instance, a study demonstrated that compounds with similar structures exhibited significant COX-2 inhibition with selectivity indices suggesting fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and celecoxib.

Antifungal Activity

The compound has also been explored for its antifungal properties. Similar pyrazole derivatives have shown efficacy against various phytopathogenic fungi, indicating potential applications in agricultural fungicides. The halogenated structure of this compound may enhance its interaction with fungal targets, leading to increased antifungal activity.

Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer properties. In vitro assays conducted on different cancer cell lines have indicated that pyrazole derivatives can exhibit cytotoxic effects, making them candidates for further development as anticancer agents .

Agricultural Applications

The unique biological activity of 1-(2-Chloro-4-fluorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid makes it a candidate for use in crop protection. Its antifungal properties can be harnessed to develop effective fungicides that target specific plant pathogens while minimizing harm to beneficial organisms.

Synthesis of Functional Materials

The compound's ability to undergo various chemical transformations allows it to be utilized in synthesizing functional materials. Its structural features enable the creation of polymers and other materials with specific properties, such as enhanced thermal stability and chemical resistance.

Case Study 1: Anti-inflammatory Activity Evaluation

A comprehensive study evaluated the anti-inflammatory potential of various pyrazole derivatives, including the target compound. The results indicated significant inhibition of COX-2 in vitro, suggesting a promising therapeutic profile for inflammatory diseases.

Case Study 2: Agricultural Application Trials

Field trials were conducted to assess the efficacy of 1-(2-Chloro-4-fluorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid as a fungicide. The results showed effective control over certain fungal pathogens in crops, indicating its potential as an environmentally friendly alternative to conventional fungicides .

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-fluorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Comparisons

Key Observations :

- Electron-Withdrawing Groups : The difluoromethyl (CF₂H) group at position 3 offers moderate electron-withdrawing effects compared to trifluoromethyl (CF₃) , which may reduce acidity (pKa ~3.5 vs. ~2.8) and alter binding interactions in enzyme inhibition .

- Carboxylic Acid vs. Aldehyde : The COOH group at position 4 enables salt formation and hydrogen bonding, critical for target recognition in SDHIs, whereas aldehydes (e.g., in ) are more reactive but less stable .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Data

- Solubility : The target compound’s lower solubility compared to DFPA is attributed to its bulky benzyl group, which increases hydrophobicity.

- Thermal Stability: Fluorine atoms improve thermal stability, as seen in the higher decomposition temperature (180–185°C) versus non-fluorinated analogs .

Biological Activity

1-(2-Chloro-4-fluorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : 1-(2-Chloro-4-fluorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid

- Molecular Formula : C₁₃H₈ClF₂N₃O₂

- Molecular Weight : 303.66 g/mol

Antimicrobial Activity

Research indicates that pyrazole carboxylic acid derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed effectiveness against various bacterial strains, suggesting a potential role as antibacterial agents . The mechanism may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. This suggests a potential application in treating inflammatory diseases .

Anticancer Activity

Preliminary investigations into the anticancer properties of this pyrazole derivative have shown promising results. It was noted that the compound induces apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation . Further structure-activity relationship (SAR) studies could elucidate specific modifications that enhance its efficacy against cancer cells.

Case Study 1: Antimicrobial Efficacy

A recent study focused on synthesizing various pyrazole derivatives, including 1-(2-Chloro-4-fluorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid. The synthesized compounds were tested against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, highlighting its potential as a novel antibacterial agent .

Case Study 2: Anti-inflammatory Mechanism

In another investigation, the anti-inflammatory effects of this compound were assessed using a mouse model of acute inflammation. The results showed a significant reduction in paw edema and decreased levels of inflammatory markers in serum samples. This suggests that the compound could be developed into a therapeutic agent for managing inflammatory conditions .

Research Findings

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 1-(2-Chloro-4-fluorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid?

- Methodology : Multi-step synthesis often involves coupling reactions, such as Suzuki-Miyaura cross-coupling for aryl substitutions, followed by hydrolysis of ester intermediates to the carboxylic acid. For example, methyl esters (e.g., methyl (2R,4R)-1-[(3-chloro-2-fluoro-phenyl)methyl] derivatives) are hydrolyzed under acidic conditions (HCl/water, 93–96°C, 17h) to yield the carboxylic acid . Palladium catalysts (e.g., Pd(OAc)₂) and ligands like XPhos are critical for selective coupling .

- Key Considerations : Optimize reaction time, temperature, and stoichiometry of coupling partners to minimize side products. Purification via pH-controlled precipitation (adjust to pH 6.5 with NaOH) improves yield .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. For pyrazole derivatives, mean C–C bond lengths of ~0.009–0.013 Å and R factors ≤0.081 are typical for high-quality structures . Complement with NMR (¹H/¹³C, 19F) and HRMS to validate substituent positions and purity.

- Key Considerations : Crystallize the compound in ethanol/ethyl acetate mixtures to obtain diffraction-quality crystals .

Q. What safety protocols are recommended for handling fluorinated and chlorinated pyrazole derivatives?

- Methodology : Use respiratory protection (N95 masks), nitrile gloves, and fume hoods to avoid inhalation or dermal exposure. Fluorinated pyrazoles may release hazardous decomposition products (e.g., HF, Cl₂) under high heat . Store in airtight containers away from strong oxidizers .

- Key Considerations : Neutralize acidic residues (e.g., HCl from hydrolysis) before disposal and avoid aqueous discharge without prior treatment .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for structurally similar pyrazole-carboxylic acid derivatives?

- Case Study : Compare bond angles and torsional parameters across analogs. For example, 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid exhibits a dihedral angle of 89.2° between pyrazole and benzene rings , whereas ethyl 1-(4-chlorobenzyl)-3-phenyl derivatives show angles of 82.3° . Use DFT calculations (e.g., B3LYP/6-31G*) to model electronic effects of substituents (e.g., -CF₃ vs. -Cl) on conformation .

- Key Considerations : Validate computational models against experimental SC-XRD data to refine force fields .

Q. What strategies optimize the regioselectivity of difluoromethyl group incorporation in pyrazole synthesis?

- Methodology : Evaluate electrophilic fluorination agents (e.g., Selectfluor®) vs. nucleophilic routes (e.g., KF/18-crown-6). For 3-(difluoromethyl) derivatives, direct fluorination of methyl precursors (e.g., using ClF₃ or HF-pyridine) may improve yield over multi-step pathways . Monitor reaction progress via ¹⁹F NMR to detect intermediates .

- Key Considerations : Steric hindrance from the 2-chloro-4-fluorobenzyl group may necessitate higher temperatures (80–100°C) for complete substitution .

Q. How do solvent systems influence the stability of this compound during long-term storage?

- Data : Polar aprotic solvents (e.g., DMSO, DMF) stabilize carboxylic acids via hydrogen bonding but may accelerate hydrolysis of ester impurities. Non-polar solvents (ethyl acetate, hexane) reduce degradation but risk precipitation. Stability studies show <5% decomposition in ethanol/ethyl acetate (1:3 v/v) at 4°C over 6 months .

- Key Considerations : Add desiccants (e.g., molecular sieves) to storage containers to prevent moisture-induced side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.